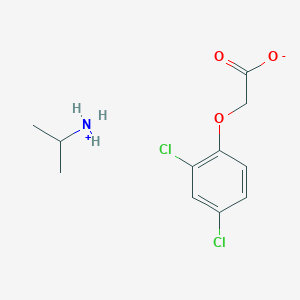

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt

Descripción general

Descripción

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is a chemical compound widely used as a systemic herbicideThis compound is particularly effective in controlling broadleaf weeds while leaving grasses relatively unaffected .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt typically involves the reaction of (2,4-Dichlorophenoxy)acetic acid with isopropylamine. The reaction is carried out in an aqueous medium, where the acid and amine react to form the salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified product is then formulated into various herbicidal products for agricultural use .

Análisis De Reacciones Químicas

Types of Reactions

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various substituted phenoxyacetic acids .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound functions as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal cellular processes in susceptible plants by promoting uncontrolled growth. The absorption occurs primarily through the leaves, leading to its translocation to meristematic tissues where it induces plant death.

Agricultural Science

- Weed Control : Primarily used in agriculture for controlling broadleaf weeds in crops such as cereals and pastures. Its selective action allows for effective weed management without damaging grass species.

- Herbicide Formulation : The salt form enhances solubility and stability, making it suitable for various herbicidal formulations.

Biological Research

- Plant Growth Studies : Used to investigate the effects of synthetic auxins on plant growth and development. This includes studying hormonal interactions and growth responses in various plant species.

- Ecotoxicology : Evaluated for its impact on non-target organisms, including aquatic life and soil microorganisms. Research indicates potential toxic effects on these organisms, necessitating careful application practices.

Medical Research

- Toxicology Studies : Investigated for its toxicological effects in humans and animals. Case studies highlight severe poisoning incidents, emphasizing the need for awareness regarding its safe handling.

- Potential Therapeutic Applications : Although primarily an herbicide, research is ongoing to explore any possible therapeutic uses, particularly concerning plant hormone analogs.

Case Study 1: Poisoning Incidents

A documented case involved a 65-year-old male who ingested 50 mL of (2,4-Dichlorophenoxy)acetic acid herbicide with suicidal intent. He presented with severe gastrointestinal symptoms and was treated with gastric lavage and atropine but ultimately succumbed to complications related to the poisoning .

Case Study 2: Environmental Impact

A review assessed the environmental fate of (2,4-Dichlorophenoxy)acetic acid, noting its widespread detection in soil and water systems where it is heavily used. The study highlighted concerns over its persistence and potential toxic effects on aquatic ecosystems .

Environmental Considerations

Research indicates that the use of (2,4-Dichlorophenoxy)acetic acid can lead to contamination of water bodies due to runoff from treated areas. Its presence has been linked to adverse effects on aquatic organisms . The increasing use of (2,4-D) resistant crops raises concerns about higher residue levels in the environment.

Mecanismo De Acción

The mechanism of action of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cellular processes, ultimately causing plant death .

Comparación Con Compuestos Similares

Similar Compounds

(2,4-Dichlorophenoxy)acetic acid (2,4-D): The parent compound, widely used as a herbicide.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorinated phenoxyacetic acid with similar herbicidal properties.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used for similar purposes.

Uniqueness

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is unique due to its specific formulation, which enhances its solubility and effectiveness as a herbicide. Its ability to selectively target broadleaf weeds while sparing grasses makes it particularly valuable in agricultural settings .

Actividad Biológica

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt, commonly referred to as 2,4-D IPA, is a widely used herbicide known for its effectiveness against broadleaf weeds. This article delves into its biological activity, focusing on its toxicological profile, mechanisms of action, and case studies that illustrate its effects on human health and animal models.

2,4-D IPA is a salt form of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth in target plants. The compound disrupts normal cellular processes by inducing abnormal cell division and elongation, particularly affecting the vascular tissues of plants.

Toxicological Profile

The toxicological profile of 2,4-D IPA has been extensively studied. Key findings include:

- Absorption and Distribution : Following oral administration, 2,4-D is rapidly absorbed and distributed throughout the body, with significant concentrations found in the kidneys, liver, and brain. It is primarily excreted via urine .

- Acute Toxicity : Acute exposure can lead to symptoms such as nausea, vomiting, diarrhea, and in severe cases, respiratory distress and muscle damage (rhabdomyolysis) . The compound can cause hyper/hypotonia and coma in cases of significant poisoning.

- Chronic Effects : Long-term exposure has been associated with renal toxicity. Histopathological studies have shown degeneration of renal tubular epithelium at doses as low as 5 mg/kg/day . Chronic exposure may also lead to endocrine disruption and hematological changes.

Case Study 1: Acute Poisoning Incident

A notable case involved a 65-year-old male who ingested 50 mL of 2,4-D herbicide with suicidal intent. Upon arrival at the emergency department, he exhibited severe symptoms including muscle damage indicated by elevated creatine kinase levels (CK-T = 10,259 IU/L) but ultimately recovered after supportive care .

Case Study 2: Fatal Outcome

In another case from Ethiopia, a 23-year-old female ingested approximately 30 mL of 2,4-D. Initially treated for organophosphate poisoning due to symptom similarities, she later developed acute renal failure and died despite intensive care efforts .

Toxicokinetics

Research indicates that the pharmacokinetics of 2,4-D IPA are similar across various species. Studies have demonstrated that it undergoes rapid metabolism and clearance in animals . The compound's metabolites can also exhibit biological activity that may contribute to its overall toxicity.

Developmental Toxicity

Animal studies have shown that exposure to 2,4-D during pregnancy can affect fetal development. For instance, dental development abnormalities were noted in offspring of rats exposed to low doses of 2,4-D DMA during gestation .

Summary of Key Findings

| Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

|---|---|---|---|

| Renal Effects | 5 | 75 | Charles et al., 1996a; EPA 1996a |

| Hematological Changes | 5 | 75 | Charles et al., 1996a |

| Developmental Effects | - | - | Various studies |

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMBBZAHRWCZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5742-17-6 | |

| Record name | 2,4-D isopropylamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5742-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005742176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.